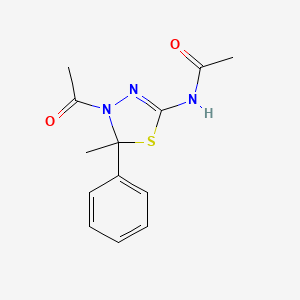

N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Übersicht

Beschreibung

K 858 ist ein neuartiger und potenter Inhibitor der mitotischen Kinesin Eg5, die eine entscheidende Rolle bei der Bildung bipolarer Spindeln während der Zellteilung spielt. Die Verbindung hat aufgrund ihrer Fähigkeit, eine mitotische Arretierung und anschließenden Zelltod in Krebszellen zu induzieren, ein erhebliches Potenzial in der Krebsforschung gezeigt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von K 858 beinhaltet die Bildung eines Thiadiazolinrings, der ein Schlüsselelement der Struktur der Verbindung ist. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung des Thiadiazolinrings: Dieser Schritt beinhaltet die Reaktion eines Hydrazinderivats mit einer Carbonylverbindung, um den Thiadiazolinring zu bilden.

Acetylierung: Der Thiadiazolinring wird dann acetyliert, um die Acetylgruppe an der gewünschten Position einzuführen.

Endmontage:

Industrielle Produktionsmethoden: Die industrielle Produktion von K 858 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Häufig verwendete Lösungsmittel sind Dimethylsulfoxid und Ethanol, während die Reaktionen typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt werden, um Konsistenz und Effizienz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of K 858 involves the formation of a thiadiazoline ring, which is a key structural component of the compound. The synthetic route typically includes the following steps:

Formation of the Thiadiazoline Ring: This involves the reaction of a hydrazine derivative with a carbonyl compound to form the thiadiazoline ring.

Acetylation: The thiadiazoline ring is then acetylated to introduce the acetyl group at the desired position.

Final Assembly:

Industrial Production Methods: Industrial production of K 858 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide and ethanol, while the reactions are typically carried out under controlled temperatures and pressures to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: K 858 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Acetyl- und Thiadiazolinreste hauptsächlich Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten häufig nucleophile Reagenzien wie Amine oder Thiole, die die Acetylgruppe unter milden Bedingungen ersetzen können.

Oxidation und Reduktion: K 858 kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind. Oxidationsmittel wie Wasserstoffperoxid können den Thiadiazolinring oxidieren, während Reduktionsmittel wie Natriumborhydrid ihn reduzieren können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidation Sulfoxide oder Sulfone erzeugen kann .

Wissenschaftliche Forschungsanwendungen

K 858 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Biologie: Die Verbindung wird in der Zellbiologieforschung umfassend verwendet, um die Mechanismen der mitotischen Arretierung und Zellteilung zu untersuchen.

Medizin: K 858 hat sich als vielversprechender Antikrebswirkstoff erwiesen, da es in der Lage ist, den Zelltod in Krebszellen zu induzieren, ohne normale Zellen zu beeinträchtigen. Es wird auf sein Potenzial für die Krebstherapie untersucht.

5. Wirkmechanismus

K 858 übt seine Wirkung aus, indem es die ATPase-Aktivität der mitotischen Kinesin Eg5 hemmt. Diese Hemmung verhindert die Trennung der Zentrosomen, was zur Bildung monopolarer Spindeln und zur Aktivierung des Spindel-Checkpoint führt. Infolgedessen durchlaufen die Zellen eine mitotische Arretierung und schließlich den Zelltod. Die Verbindung zielt selektiv auf Krebszellen ab, induziert einen mitotischen Zelltod und Polyploidisierung, gefolgt von Seneszenz. Im Gegensatz dazu durchlaufen normale Zellen einen mitotischen Ausrutscher ohne Zelltod, was zu einem Zellzyklusarrest in der G1-Phase führt .

Ähnliche Verbindungen:

Monastrol: Ein weiterer Inhibitor von Eg5, jedoch mit einem anderen Wirkmechanismus.

Paclitaxel: Ein bekanntes Antikrebsmittel, das die Mikrotubuli-Dynamik stört, aber unterschiedliche molekulare Ziele hat.

Vincristin: Ein Antikrebsmittel, das an Tubulin bindet und die Mikrotubuli-Bildung hemmt.

Einzigartigkeit von K 858: K 858 ist einzigartig in seiner selektiven Hemmung von Eg5, ohne andere Kinesine oder die Mikrotubuli-Polymerisation zu beeinflussen. Diese Selektivität reduziert das Risiko von Neurotoxizität, einer häufigen Nebenwirkung anderer Antikrebsmittel wie Paclitaxel und Vincristin. Darüber hinaus induziert K 858 einen mitotischen Zelltod speziell in Krebszellen, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Wirkmechanismus

K 858 exerts its effects by inhibiting the ATPase activity of the mitotic kinesin Eg5. This inhibition prevents the separation of centrosomes, leading to the formation of monopolar spindles and activation of the spindle checkpoint. As a result, cells undergo mitotic arrest and eventually cell death. The compound selectively targets cancer cells, inducing mitotic cell death and polyploidization followed by senescence. In contrast, normal cells undergo mitotic slippage without cell death, resulting in cell cycle arrest in the G1 phase .

Vergleich Mit ähnlichen Verbindungen

Monastrol: Another inhibitor of Eg5, but with a different mechanism of action.

Paclitaxel: A well-known anticancer agent that disrupts microtubule dynamics but has different molecular targets.

Vincristine: An anticancer drug that binds to tubulin and inhibits microtubule formation.

Uniqueness of K 858: K 858 is unique in its selective inhibition of Eg5 without affecting other kinesins or microtubule polymerization. This selectivity reduces the risk of neurotoxicity, a common side effect of other anticancer agents like paclitaxel and vincristine. Additionally, K 858 induces mitotic cell death specifically in cancer cells, making it a promising candidate for targeted cancer therapy .

Eigenschaften

IUPAC Name |

N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFVYQYZCAVNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972156 | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-24-0, 5671-55-6 | |

| Record name | K-858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-858 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.